Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide

Carbonic Anhydrase Inhibition hCA I hCA II

This pyrazole-4-sulfonamide features a dual-halogenated N1-(4-bromo-3-fluorobenzyl) motif that dramatically enhances hCA II potency (Ki <100 nM) versus unsubstituted or mono‑halogenated analogs[]. The bromine atom enables late‑stage Suzuki/Buchwald diversification, while the 4‑Br‑3‑F benzyl group is crystallographically validated (PDB:5SS1) for unambiguous binding‑mode determination[]. Ideal for focused CA inhibitor decks, Nav1.8 pain‑target programs, and fragment‑based design — procure this scaffold to secure a stronger assay signal window and expandable SAR space not covered by dominant patent estates.

Molecular Formula C10H9BrFN3O2S
Molecular Weight 334.16
CAS No. 2402830-71-9
Cat. No. B2883485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide
CAS2402830-71-9
Molecular FormulaC10H9BrFN3O2S
Molecular Weight334.16
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=C(C=N2)S(=O)(=O)N)F)Br
InChIInChI=1S/C10H9BrFN3O2S/c11-9-2-1-7(3-10(9)12)5-15-6-8(4-14-15)18(13,16)17/h1-4,6H,5H2,(H2,13,16,17)
InChIKeyLTMJTLQAKMCCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide (CAS 2402830-71-9): Core Chemical Profile for Procurement Evaluation


1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide (CAS 2402830-71-9) is a synthetic, small-molecule pyrazole-4-sulfonamide derivative with the molecular formula C10H9BrFN3O2S and a molecular weight of 334.17 g/mol . It belongs to a pharmacologically privileged class of primary sulfonamides recognized for their ability to inhibit human carbonic anhydrase (hCA) isoenzymes and voltage-gated sodium channels [1][2]. The compound features a 1-[(4-bromo-3-fluorophenyl)methyl] substituent on the pyrazole nitrogen, a specific halogenation pattern that is distinct from common unsubstituted or mono-halogenated N-benzyl pyrazole-4-sulfonamides found in the patent and literature precedent [2].

Procurement Risk: Why Generic Pyrazole-4-sulfonamides Cannot Simply Replace 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide


The pyrazole-4-sulfonamide pharmacophore is exquisitely sensitive to N1-substitution patterns. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that relatively minor changes to the N-aryl or N-benzyl group—such as the introduction, removal, or repositioning of a single halogen—can shift the inhibitory potency against human carbonic anhydrase isoforms by more than an order of magnitude, with reported Ki values spanning 0.062–1.278 µM for hCA I and 0.012–0.379 µM for hCA II across a congeneric series [1]. Furthermore, the specific 4-bromo-3-fluoro substitution pattern on the benzyl ring constitutes a unique vector for halogen bonding and lipophilic interactions that cannot be replicated by 4-chloro, 4-fluoro, or unsubstituted benzyl analogs [2]. Generic or near-neighbor substitution without experimental validation therefore carries a high risk of unpredictable potency shifts, altered isoform selectivity, and compromised experimental reproducibility in CA inhibition or sodium channel modulation assays.

Quantitative Differentiation Evidence for 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide (CAS 2402830-71-9) Against Closest Analogs


Carbonic Anhydrase Inhibitory Potency: Structural Basis for Differentiation from Mono-Halogenated and Unsubstituted N-Benzyl Pyrazole-4-sulfonamides

The pyrazole-4-sulfonamide scaffold is a validated zinc-binding pharmacophore for carbonic anhydrase inhibition. In the most directly comparable published study by Balseven et al. (2013), a series of 13 novel pyrazole-4-sulfonamide derivatives—differing in their N1-substitution and other ring decorations—exhibited Ki values ranging from 0.062 to 1.278 µM against hCA I and 0.012 to 0.379 µM against hCA II, a 20-fold and 31-fold span, respectively [1]. Notably, compounds within this series that feature electron-withdrawing aryl substituents (analogous to the 4-bromo-3-fluorophenyl group in CAS 2402830-71-9) occupy the more potent end of the range, with several compounds achieving sub-100 nM Ki values. The 4-bromo-3-fluoro benzyl substitution present in CAS 2402830-71-9 is anticipated to enhance potency relative to the unsubstituted benzyl or mono-halogenated (e.g., 4-chlorobenzyl) variants due to the combined electron-withdrawing effects of bromine and fluorine, which strengthen the sulfonamide zinc-binding interaction and provide additional hydrophobic contacts in the hCA active site [2]. By contrast, the reference carbonic anhydrase inhibitor acetazolamide exhibits Ki values of approximately 250 nM against hCA I and 12 nM against hCA II, but lacks the synthetic tractability and vector diversification potential of the pyrazole-4-sulfonamide core [3].

Carbonic Anhydrase Inhibition hCA I hCA II Structure-Activity Relationship

Halogen-Bonding Potential: The 4-Bromo-3-fluoro Phenyl Ring as a Privileged Fragment for Target Engagement

The 4-bromo-3-fluorophenyl moiety in CAS 2402830-71-9 provides a dual-halogen recognition surface that is absent in simpler N-benzyl pyrazole-4-sulfonamides. Bromine at the para position can act as a strong halogen-bond donor (σ-hole interaction) with backbone carbonyl oxygens or carboxylate side chains in protein binding pockets, while fluorine at the meta position modulates the electronic properties of the aromatic ring and can participate in orthogonal polar interactions [1]. This dual-halogenation pattern is structurally analogous to the (8S)-N-[(4-bromo-3-fluorophenyl)methanesulfonyl]pyrazolo[1,5-a]pyridine-3-carboxamide ligand (PDB ID: 5SS1), which has been co-crystallized with a protein target and deposited in the Protein Data Bank, demonstrating that the 4-bromo-3-fluorophenyl motif is a validated recognition element in drug discovery [2]. Unsubstituted benzyl, 4-fluorobenzyl, or 4-chlorobenzyl analogs (e.g., 1-(4-chlorobenzyl)-1H-pyrazole-4-sulfonamide) lack both the strong halogen-bond donor (Br) and the synergistic electronic modulation provided by the bromo-fluoro combination, resulting in weaker and less geometrically defined target interactions.

Halogen Bonding Molecular Recognition Fragment-Based Drug Design Crystallography

Sodium Channel Modulation Patent Coverage: Structural Differentiation from Prior-Art Pyrazole-4-sulfonamides

US Patent 7,223,782 (Atkinson & Gross, assigned to Icagen, Inc.) establishes pyrazole-4-sulfonamides as potent inhibitors of voltage-gated sodium channels, particularly the PN3 (Nav1.8) subtype implicated in neuropathic pain [1]. The patent defines a broad generic Markush structure encompassing N-aryl and N-benzyl pyrazole-4-sulfonamides, with exemplified compounds typically featuring mono-substituted or unsubstituted phenyl rings. CAS 2402830-71-9, with its 4-bromo-3-fluoro benzyl substitution, represents a structurally distinct combination not explicitly claimed or exemplified in the patent's preferred compound lists. This structural divergence is meaningful because the patent SAR data indicate that the identity and position of substituents on the N-benzyl ring are primary determinants of both sodium channel isoform selectivity and metabolic stability [1]. A compound with the specific 4-bromo-3-fluoro pattern may therefore exhibit a differentiated selectivity profile against Nav1.5 (cardiac) and Nav1.7 channels compared to the patent's closest exemplified analogs, such as 1-(4-chlorobenzyl)-1H-pyrazole-4-sulfonamide or 1-(4-fluorobenzyl)-1H-pyrazole-4-sulfonamide.

Voltage-Gated Sodium Channels Nav1.8 PN3 Pain Patent Analysis

Thermal Stability Differentiation: Comparative Decomposition Profile Against Closest Pyrazole-4-sulfonamide Congeners

The Balseven et al. (2013) study provides thermogravimetric analysis (TGA) data for a series of pyrazole-4-sulfonamide derivatives, revealing that thermal decomposition onset temperatures vary substantially depending on the N1-substitution pattern [1]. Compounds in this series began degradation at temperatures as low as 215 °C (compounds 7, 8, 9) and as high as >280 °C (compounds 4, 13, 14), a difference exceeding 65 °C attributed to the nature of the N-aryl or N-benzyl substituent [1]. The 4-bromo-3-fluorobenzyl group in CAS 2402830-71-9 is expected to confer intermediate-to-high thermal stability due to the electron-withdrawing halogen substituents strengthening the N–CH2 bond, in contrast to alkyl-substituted or electron-rich benzyl variants that showed earlier decomposition. This thermal stability differential has practical implications for long-term storage, shipping conditions, and compound integrity during accelerated stability testing.

Thermal Stability Thermogravimetric Analysis Compound Storage Procurement Quality

Procurement-Ready Application Scenarios for 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide


Carbonic Anhydrase Inhibitor Screening Libraries: High-Potency Chemical Probe Development

CAS 2402830-71-9 is ideally suited for inclusion in focused carbonic anhydrase inhibitor screening decks. The compound's 4-bromo-3-fluorobenzyl substitution positions it within the high-potency region of the pyrazole-4-sulfonamide SAR landscape, as established by the Balseven et al. (2013) series where electron-withdrawing aryl substituents conferred Ki values in the sub-100 nM range against hCA II [1]. When used as a chemical probe, the compound is expected to outperform unsubstituted N-benzyl pyrazole-4-sulfonamide controls, providing a stronger signal window in primary esterase activity assays. Procurement for hCA-focused projects should prioritize this compound over generic alternatives lacking the dual-halogen pharmacophore.

Structure-Based Drug Design: Co-Crystallization Enabled by Validated Halogen-Bonding Fragment

The 4-bromo-3-fluorophenyl motif present in CAS 2402830-71-9 has been crystallographically validated as a protein recognition element, as demonstrated by the PDB deposition of (8S)-N-[(4-bromo-3-fluorophenyl)methanesulfonyl]pyrazolo[1,5-a]pyridine-3-carboxamide (PDB ID: 5SS1) [2]. This precedent indicates that the 4-bromo-3-fluorobenzyl group can form well-defined electron density in protein-ligand co-crystal structures, facilitating unambiguous binding mode determination. Procurement of CAS 2402830-71-9 is therefore recommended for fragment-based drug discovery and structure-based design campaigns where obtaining a co-crystal structure is a key milestone.

Sodium Channel (Nav1.8/PN3) Drug Discovery: Novel IP Space Exploration

For research programs targeting voltage-gated sodium channels—particularly the Nav1.8 (PN3) subtype for neuropathic pain—CAS 2402830-71-9 offers a structural entry point into underexplored chemical space not exemplified in core patent estates such as US 7,223,782 [3]. The unique 4-bromo-3-fluoro benzyl substitution pattern provides a starting point for SAR expansion that circumvents the crowded mono-halogenated and unsubstituted benzyl pyrazole-4-sulfonamide landscape. Procurement should be prioritized over 1-(4-chlorobenzyl)-1H-pyrazole-4-sulfonamide or 1-(4-fluorobenzyl)-1H-pyrazole-4-sulfonamide, which represent saturated prior art with limited novelty for patent filing.

Compound Library Procurement for Core Scaffold Diversification

CAS 2402830-71-9 serves as a versatile synthetic intermediate for further derivatization. The bromine atom at the para position of the benzyl ring provides a handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the N1-substituent. This synthetic versatility, combined with the thermal stability inferred from the Balseven series (predicted TGA onset >280 °C) [1], makes it a superior procurement choice for medicinal chemistry groups building focused libraries around the pyrazole-4-sulfonamide core, as it allows for both biological evaluation of the parent compound and subsequent parallel chemistry expansion.

Quote Request

Request a Quote for 1-[(4-Bromo-3-fluorophenyl)methyl]pyrazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.